
3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(1-(3,3-Diphenylpropanoyl)pyrrolidin-3-yl)oxazolidine-2,4-dione" is a structurally complex molecule that may be related to various oxazolidine derivatives, which are frequently found in biologically important compounds. While the specific compound is not directly mentioned in the provided papers, the general class of oxazolidine derivatives is well-represented, indicating the relevance of this type of compound in chemical synthesis and potential biological applications.
Synthesis Analysis
The synthesis of oxazolidine derivatives can be achieved through various methods. For instance, a tandem phosphorus-mediated carboxylative condensation-cyclization reaction using atmospheric carbon dioxide provides a novel and convenient access to various oxazolidine-2,4-diones under mild and transition-metal-free conditions . Additionally, the synthesis of 3,4-dihydro-2H-pyrans via hetero-Diels-Alder reactions of functionalized alpha,beta-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone has been reported, yielding diastereoisomers of 4-aryl-3,4-dihydro-2-(2-oxo-3-oxazolidinyl)-2H-pyrans . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of oxazolidine derivatives is characterized by the presence of a five-membered ring containing oxygen and nitrogen atoms. The asymmetric construction of spirocyclic pyrrolidine-thia(oxa)zolidinediones with a spiro-heteroquaternary stereogenic center has been achieved with high diastereo- and enantioselectivity, indicating the potential for creating complex chiral structures within this compound class .
Chemical Reactions Analysis
Oxazolidine derivatives can participate in various chemical reactions. For example, they can undergo cycloaddition reactions to form spirocyclic structures , and they can be used as intermediates in the synthesis of fused pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines . The oxazolidine ring can also be opened by treatment with Grignard reagents to yield substituted pyrrolidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazolidine derivatives are influenced by their molecular structure. The presence of substituents on the oxazolidine ring can affect the compound's lipophilicity and steric properties, which in turn can influence its biological activity, as seen in the herbicidal activity of 3-aminocarbonyl-2-oxazolidinethione derivatives . The stereochemistry of these compounds is also crucial, as it can determine the selectivity and outcome of chemical reactions, such as in the case of enantioselective reactions catalyzed by lanthanide-based catalysts .
Wissenschaftliche Forschungsanwendungen
Asymmetric Construction and Catalytic Properties
Asymmetric Construction of Spirocyclic Pyrrolidine-thia(oxa)zolidinediones
A study reported the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to 5-alkylidene thia(oxa)zolidine-2,4-diones, catalyzed by a chiral N,O-ligand/Cu(I) system. This process afforded structurally novel spirocyclic pyrrolidine-thia(oxa)zolidinediones with excellent yields and diastereo- and enantioselectivity, demonstrating the compound's potential in synthesizing complex molecules with high stereoselectivity (Wu‐Lin Yang et al., 2015).
Novel Synthesis Approaches
A Novel Synthesis of 2-Alkyl(aryl)pyrrolidines
Another research effort described a method for synthesizing 2-substituted pyrrolidines using diphenyloxapyrrolizidines, derived from the reaction between proline and benzaldehyde. This study highlights a straightforward approach for creating 2-alkyl(aryl)pyrrolidines, showcasing the versatility of related compounds in synthetic organic chemistry (V. Moshkin & V. Sosnovskikh, 2016).
Catalytic Oxidation
Catalytic Oxidation of Benzyl Alcohols
Research on the catalytic oxidation of benzyl alcohols using Cu(II) complexes of a 1,3-oxazolidine-based ligand has been reported. This work illustrates the compound's role in facilitating oxidation reactions under environmentally benign conditions, offering insights into green chemistry applications (R. Bikas et al., 2018).
Antimicrobial Activity
Synthesis of Novel Antibacterial Agents
A study focused on synthesizing 1-(2', 4'-Dihydroxy-5'-chlorophenyl)-3-arylpropane-1, 3-diones and evaluating their antibacterial efficacy against both gram-negative and gram-positive bacteria. This research underscores the potential of derivatives in developing new antimicrobial agents (Javed Sheikh et al., 2009).
Eigenschaften
IUPAC Name |
3-[1-(3,3-diphenylpropanoyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c25-20(23-12-11-18(14-23)24-21(26)15-28-22(24)27)13-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18-19H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMOOWSBFXDNNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)COC2=O)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

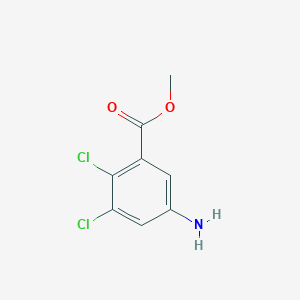

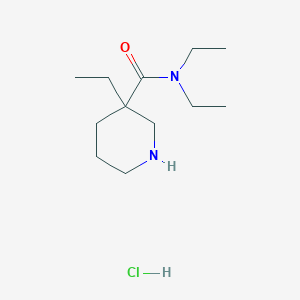
![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2531378.png)
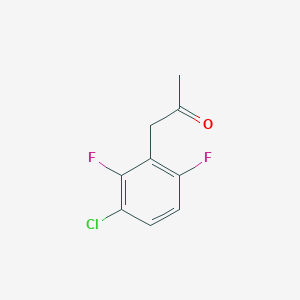
![2-((5-amino-1H-1,2,4-triazol-3-yl)thio)-1-(benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B2531381.png)
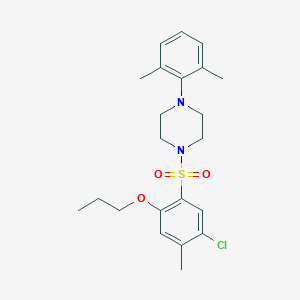
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)
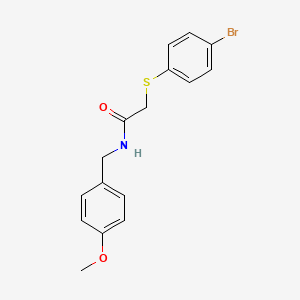
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)
![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)
![3-(2-(4-((1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2531389.png)

![N-(3,5-dimethylphenyl)-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2531393.png)